Phenylkainic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S,3S,4S)-3-(carboxymethyl)-4-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c15-11(16)6-9-10(7-14-12(9)13(17)18)8-4-2-1-3-5-8/h1-5,9-10,12,14H,6-7H2,(H,15,16)(H,17,18)/t9-,10+,12-/m0/s1 |
InChI Key |
QNGCQVLXKJKHET-UMNHJUIQSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=CC=C2 |
Synonyms |
phenylkainic acid |
Origin of Product |
United States |
Synthetic Strategies for Phenylkainic Acid and Analogues
Historical Development of Synthetic Approaches to Kainoids
The journey towards the efficient synthesis of kainoids, including phenylkainic acid, is a story of increasing sophistication in controlling stereochemistry and developing novel bond-forming reactions. Early efforts were foundational, establishing key strategies for constructing the core pyrrolidine (B122466) structure, while subsequent work has focused on refining stereoselective control.
Early Methodologies for Kainic Acid Core Construction
Initial forays into the synthesis of the kainic acid core laid the groundwork for future advancements. These early strategies often involved multi-step sequences and faced challenges in achieving the desired stereochemistry. Common approaches included intramolecular cyclization reactions and the use of chiral starting materials to establish the pyrrolidine ring. For instance, many syntheses have utilized pyroglutamic acid derivatives as a chiral pool starting material to set the stereocenter at the C2 position. Other notable early strategies involved [3+2] cycloaddition reactions to form the five-membered ring, though controlling the relative stereochemistry of the three contiguous chiral centers at C2, C3, and C4 remained a significant hurdle. These initial syntheses, while not always efficient, were crucial in demonstrating the feasibility of constructing the complex kainoid skeleton and highlighting the stereochemical challenges that needed to be addressed.
Evolution of Stereoselective Control in Kainoid Synthesis
The quest for precise control over the stereochemistry of the three contiguous chiral centers of the kainoid framework has been a driving force in the evolution of synthetic strategies. Over the years, a variety of methods have been developed to address this challenge, moving from substrate-controlled diastereoselective reactions to more sophisticated catalyst-controlled enantioselective transformations.
Key developments in stereoselective control include:
Chiral Pool Synthesis: The use of readily available chiral molecules, such as L-glutamic acid and L-pyroglutamic acid, provided a reliable way to introduce the initial stereocenters.
Substrate-Controlled Diastereoselectivity: Many synthetic routes have relied on the inherent stereochemistry of a chiral substrate to direct the formation of new stereocenters. This often involves the use of cyclic intermediates where facial selectivity is dictated by steric hindrance.
Auxiliary-Controlled Methods: The attachment of a chiral auxiliary to an achiral substrate allows for stereoselective reactions to be performed, with the auxiliary being removed at a later stage.
Catalytic Asymmetric Synthesis: The advent of asymmetric catalysis has revolutionized kainoid synthesis. Chiral catalysts, often based on transition metals like rhodium and palladium, can induce high levels of enantioselectivity and diastereoselectivity in key bond-forming reactions. This has enabled the development of more efficient and elegant synthetic routes.
The progression of these methods has allowed for the synthesis of not only kainic acid itself but also a wide array of its analogues with diverse stereochemistries, facilitating detailed structure-activity relationship studies.
Modern Stereocontrolled Total Syntheses of this compound
Building upon the foundational work in kainoid synthesis, modern approaches to this compound have focused on efficiency, stereocontrol, and the ability to generate structural diversity. These strategies often employ powerful contemporary synthetic methods to construct the challenging pyrrolidine core with high precision.
Rhodium Carbenoid-Mediated C-H Insertion Methodologies
A significant advancement in the synthesis of this compound has been the application of rhodium carbenoid-mediated C-H insertion reactions. This powerful methodology allows for the direct formation of a C-C bond by the insertion of a rhodium carbene into a C-H bond, often with high levels of stereocontrol.
In a typical synthetic sequence, a diazo-containing precursor is treated with a rhodium(II) catalyst to generate a rhodium carbene intermediate. This highly reactive species can then undergo an intramolecular C-H insertion to form the pyrrolidine ring of the kainoid skeleton. The stereochemical outcome of this reaction can be controlled by the choice of the chiral ligand on the rhodium catalyst. This approach offers a convergent and efficient route to the core structure of this compound and its analogues. The selectivity of the C-H insertion can be influenced by both steric and electronic factors of the substrate and the catalyst.
| Catalyst | Substrate | Product Diastereoselectivity | Reference |
| Rh₂(OAc)₄ | Phenyl-substituted diazoacetate | High | nih.govmdpi.comcaltech.edu |
| Chiral Rh(II) Carboxamidates | Prochiral C-H bonds | High enantioselectivity | nih.gov |
Table 1: Examples of Rhodium Carbenoid-Mediated C-H Insertion in Kainoid Synthesis
This methodology has proven to be a robust and versatile tool for the construction of complex molecules containing the pyrrolidine motif.
Phenylaziridine Ring-Opening Strategies and Regioselectivity
Another elegant and effective strategy for the stereocontrolled synthesis of the this compound core involves the ring-opening of activated phenylaziridines. Aziridines, as strained three-membered rings, are susceptible to nucleophilic attack, leading to their ring-opening and the formation of functionalized amines. When a phenyl group is attached to the aziridine (B145994) ring, it can influence the regioselectivity of the ring-opening process.
The regioselectivity of aziridine ring-opening is a critical aspect of this strategy and can be controlled by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis or Brønsted acids. In the context of this compound synthesis, the aziridine ring often serves as a latent aminodiol equivalent, with the stereocenters of the final product being set by the stereochemistry of the starting aziridine and the stereospecificity of the ring-opening reaction. The nucleophilic attack can occur at either of the two carbon atoms of the aziridine ring, and careful choice of reaction conditions is necessary to achieve the desired regiochemical outcome for the construction of the kainoid skeleton.
| Nucleophile | Lewis Acid | Major Regioisomer | Reference |
| Organocuprates | BF₃·OEt₂ | Attack at the less substituted carbon | nih.govresearchgate.net |
| Grignard Reagents | CuI | Varies with substrate and reagent | mdpi.com |
| Phenols | None | Stereo- and regioselective opening | nih.gov |
Table 2: Regioselectivity in Phenylaziridine Ring-Opening Reactions
The ability to control the regioselectivity of the ring-opening of phenylaziridines provides a powerful tool for the asymmetric synthesis of this compound and its derivatives.
Unified Synthetic Strategies for 4-Substituted Kainoids
Recognizing the importance of accessing a variety of kainoid analogues for biological studies, researchers have developed unified synthetic strategies that allow for the late-stage introduction of diverse substituents at the C4 position of the kainoid core. These approaches are highly valuable as they enable the rapid generation of a library of compounds from a common intermediate.
A common feature of these unified strategies is the construction of a versatile pyrrolidine intermediate that is readily amenable to functionalization at the C4 position. This often involves the introduction of a functional group at C4, such as a ketone or an alkene, which can then be elaborated into a wide range of different substituents. For example, a ketone at C4 can be subjected to Grignard additions, Wittig reactions, or other nucleophilic additions to introduce various alkyl, aryl, or functionalized side chains. This modular approach significantly enhances the efficiency of analogue synthesis and facilitates the exploration of the structure-activity relationships of 4-substituted kainoids.
Stereoselective Construction of Pyrrolidine Ring Chiral Centers
The biological activity of this compound is intrinsically linked to the stereochemistry of the three contiguous chiral centers on the pyrrolidine ring (C2, C3, and C4). Therefore, the development of synthetic strategies that allow for the precise control of these stereocenters is of paramount importance.
A successful strategy for the stereocontrolled synthesis of (+)-phenylkainic acid has been reported, which hinges on the use of a rhodium carbenoid-mediated intermolecular C-H insertion reaction. nih.govfigshare.com In this approach, the stereochemistry at the C4 position is established early in the synthesis and serves as a pivotal stereogenic center to direct the formation of the other chiral centers. nih.govfigshare.com
The synthesis of various kainoid analogues has also provided valuable insights into controlling the stereochemistry of the pyrrolidine ring. nih.govresearchgate.net For instance, a unified stereoselective synthesis of 4-substituted kainoids has been developed starting from trans-4-hydroxy-L-proline. nih.govresearchgate.net This methodology allows for the late-stage modification of the C4 substituent and employs stereoselective steps such as a cerium-promoted nucleophilic addition and a palladium-catalyzed reduction. nih.govresearchgate.net
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds. sigmaaldrich.comosi.lv
In the context of this compound synthesis, chiral auxiliaries can be used to direct a variety of transformations, including alkylations, aldol reactions, and cycloadditions, to establish the desired stereochemistry of the pyrrolidine ring. Common chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and derivatives of amino acids and natural products. wikipedia.org
The choice of chiral auxiliary can significantly influence the diastereoselectivity of a reaction. For example, in aldol reactions, the use of different oxazolidinone auxiliaries can lead to the selective formation of either the syn or anti diastereomer. Similarly, in Michael additions, the use of a camphorsultam auxiliary has been shown to provide high levels of asymmetric induction. wikipedia.org
In addition to chiral auxiliaries, the use of chiral catalysts is another powerful approach for the stereoselective synthesis of this compound. Chiral catalysts, which are used in substoichiometric amounts, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other.
Synthesis of Chemical Probes Incorporating this compound Scaffolds
The development of chemical probes based on the this compound scaffold is a promising avenue for studying the function of glutamate (B1630785) receptors with high spatiotemporal precision. By incorporating photo-responsive elements, such as photo-cleavable or photoswitchable groups, it is possible to control the activity of these probes with light.
Introduction of Photo-Cleavable or Photoswitchable Groups
Photo-cleavable groups, also known as caging groups, are moieties that can be removed upon irradiation with light of a specific wavelength, thereby releasing an active molecule. nih.gov This approach allows for the precise delivery of a bioactive compound to a specific location at a desired time. nih.gov A variety of photo-cleavable groups have been developed, with many based on the o-nitrobenzyl or coumarin (B35378) scaffolds. nih.gov The synthesis of a caged compound typically involves the covalent attachment of the photo-cleavable group to a key functional group of the target molecule. mdpi.com
Photoswitchable groups, on the other hand, are moieties that can reversibly isomerize between two distinct forms upon irradiation with different wavelengths of light. elsevierpure.com When incorporated into a bioactive molecule, this isomerization can lead to a change in its biological activity, allowing for the reversible control of its function. elsevierpure.com Azobenzenes are a common class of photoswitches that can be switched between their trans and cis isomers.
The synthesis of this compound-based chemical probes would involve the strategic incorporation of these photo-responsive groups onto the this compound scaffold. This could be achieved by modifying the phenyl group or other functional handles on the molecule.
Development of Fluorescently Tagged Kainoids
The synthesis of fluorescently tagged kainoids represents a significant advancement in the study of ionotropic glutamate receptors (iGluRs), providing powerful tools for visualizing and understanding their function. A notable achievement in this area is the practical total synthesis of a fluorescein-based fluorescent iGluR probe derived from a kainoid precursor. This development allows for the direct observation of these receptors, offering insights into their distribution, trafficking, and pharmacology.
A key strategy in the development of these fluorescent probes involved a multi-step synthesis culminating in the attachment of a fluorescein moiety to a kainoid scaffold. The synthesis of the kainoid precursor itself was achieved through a novel nickel-catalyst-mediated asymmetric conjugate addition reaction, enabling an efficient six-step total synthesis of the kainoid MFPA. nih.gov
The subsequent attachment of the fluorescent tag was accomplished through a carefully planned synthetic route. The process began with the protection of the amino group of a key intermediate, followed by a series of reactions to introduce a linker arm terminating in a functional group suitable for conjugation with the fluorescent dye. Finally, the protected kainoid derivative was coupled with fluorescein to yield the desired fluorescently tagged kainoid.
Table 1: Key Intermediates in the Synthesis of a Fluorescently Tagged Kainoid
| Compound | Structure | Role in Synthesis |
|---|---|---|
| Kainoid MFPA | Precursor for the fluorescent probe |
The development of this fluorescent probe provides a valuable tool for the broader neuroscience community, enabling more detailed studies of iGluR function and dysfunction in various neurological processes. The synthetic strategy employed highlights the potential for creating a diverse range of fluorescently tagged kainoids with different fluorophores, offering a customizable toolkit for receptor studies.
Molecular and Receptor Interactions of Phenylkainic Acid
Interaction with Ionotropic Glutamate (B1630785) Receptors (iGluRs)
Ionotropic glutamate receptors (iGluRs) are a major family of ligand-gated ion channels responsible for the majority of fast excitatory synaptic transmission in the central nervous system. nih.govmcgill.cabiorxiv.org This family is broadly categorized into three subtypes based on their selective activation by specific agonists: AMPA, NMDA, and kainate receptors (KARs). nih.govabcam.cnguidetopharmacology.org Phenylkainic acid functions as an active agonist specifically at the kainate receptor subtype. chemrxiv.orgacs.org Upon binding, it triggers a conformational change in the receptor, leading to the opening of a nonselective cation channel and subsequent neuronal excitation. nih.govuniprot.org
The kainate receptor family is composed of five distinct subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. wikipedia.orgtocris.com These subunits assemble into functional tetrameric receptors that can be either homomeric (composed of identical subunits, e.g., GluK1 or GluK2) or heteromeric (a combination of different subunits, e.g., GluK2/GluK5). wikipedia.orgelifesciences.orgmdpi.com This combinatorial assembly gives rise to a wide diversity of kainate receptors with distinct properties and anatomical distributions. elifesciences.orgmdpi.com
Studies on a series of 4-aryl-substituted kainic acid analogs, which includes this compound, have demonstrated that these compounds exhibit affinity for kainate receptors, particularly those containing the GluK2 (also known as GluR6) subunit. acs.org While affinities for human GluK2 receptors were found to be approximately 10-50 times lower than for native kainate receptors in rat forebrain preparations, a strong correlation was observed within the series between their functional potency and their binding affinity at the GluK2 subtype. acs.org
This compound and related analogs are potent agonists at kainate receptors. chemrxiv.orgacs.org Their agonistic activity is directly related to their binding affinity; compounds that bind more strongly to the receptor are also more effective at activating it. acs.org No antagonist activity has been identified for these derivatives. acs.org The potency of these agonists can be influenced by the specific substitutions on the phenyl ring. acs.org
The following table summarizes the relationship between structure and activity for a selection of C4-substituted kainic acid analogs, highlighting the potent agonist properties of compounds with aryl substituents, such as this compound.
| Compound Class | Substituent at C4 | Receptor Target | Observed Activity |
| Aryl Kainoids | Phenyl (this compound) | Kainate Receptors (esp. GluK2) | Potent Agonist chemrxiv.orgacs.org |
| Styrenyl Kainoids | 2-Styrenyl | Kainate Receptors | Potent Agonist acs.org |
| Aliphatic Kainoids | Isopropene (Kainic Acid) | Kainate Receptors | Potent Agonist tocris.com |
| Saturated Analogs | C1'-saturated styrenyl | Kainate Receptors | Virtually Inactive acs.org |
Ligand Binding Domain (LBD) Analysis of Kainate Receptors
The interaction between this compound and the kainate receptor occurs within a specific region of the receptor protein known as the Ligand Binding Domain (LBD). acs.orgbiorxiv.org The LBD of all ionotropic glutamate receptors has a characteristic flexible, clam-like shape. acs.org The binding of an agonist molecule in the cleft between the two "lobes" of the clamshell (D1 and D2) is the critical event that initiates channel activation. acs.orgbiorxiv.org
The molecular details of how kainoids bind to the LBD have been extensively clarified through X-ray crystallography. acs.org Crystal structures have been solved for the LBDs of several kainate receptor subtypes, including GluK1, GluK2, and GluK4, often in complex with agonists like glutamate or kainic acid itself. acs.orgmcgill.carcsb.org These high-resolution structures reveal the precise orientation of the ligand within the binding pocket and the network of interactions that hold it in place. acs.org The C4 side chain of kainoids, which is a phenyl group in this compound, is oriented outward from the binding cleft. acs.org
Analysis of crystal structures of the GluK2 LBD bound to kainic acid has identified several key amino acid residues crucial for ligand binding. acs.org The core kainoid structure is anchored by several interactions:
Hydrogen Bonds: The basic nitrogen atom of the ligand's pyrrolidine (B122466) ring forms hydrogen bonds with the side chains of residues Glu738 and Tyr764 (numbering for GluK2). acs.org
π-π Stacking: The alkene side chain of kainic acid engages in a π-π stacking interaction with the aromatic ring of a conserved tyrosine residue, Tyr488. acs.org
For this compound, the phenyl group at the C4 position occupies the same pocket as the isopropene group of kainic acid. It is therefore expected to have similar crucial interactions with Tyr488. The binding is further stabilized by interactions between the phenyl ring and other residues lining the binding pocket. acs.org
The binding of an agonist like this compound induces a significant conformational change in the LBD. The two lobes of the "clamshell" structure move closer together, resulting in a more "closed" conformation. acs.org This domain closure is the initial mechanical event that is transmitted through the protein structure to the transmembrane domain, which forms the ion channel pore. acs.orguniprot.org The stabilization of this closed LBD conformation ultimately leads to the opening of the ion channel, allowing cations to flow across the cell membrane and generating an excitatory electrical signal in the neuron. acs.org
Molecular Recognition Principles
Molecular recognition governs the specific binding of a ligand, such as this compound, to its target receptor. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces, which collectively determine the binding affinity and selectivity of the ligand. wikipedia.org The interaction between a ligand and its receptor is often likened to a key fitting into a lock, where the three-dimensional shape and chemical properties of both molecules must be complementary. wikipedia.org In the context of ionotropic glutamate receptors (iGluRs), the ligand-binding domain (LBD) forms a "clamshell-like" structure that closes around the bound agonist. The stability of this closed conformation is crucial for channel activation and is maintained by the sum of these non-covalent interactions between the ligand and specific amino acid residues within the binding pocket. The principles of molecular recognition are fundamental to understanding how this compound engages with and activates kainate receptors (KARs). nih.gov
Hydrogen bonds are critical for the stable binding of kainoids within the ligand-binding domain of glutamate receptors. uni-bayreuth.de These interactions primarily involve the polar functional groups of the ligand and specific amino acid residues of the receptor. caltech.edu For the kainoid scaffold, which is the core structure of this compound, crystallographic studies of related compounds bound to KARs have identified a conserved network of hydrogen bonds.
The pyrrolidine nitrogen atom of the kainoid structure is a key hydrogen bond donor. It typically forms a hydrogen bond with the side chains of glutamate and tyrosine residues within the binding site (e.g., Glu738 and Tyr764 in GluK2). acs.org This interaction helps to anchor the core of the ligand in the correct orientation.
| Functional Group (this compound) | Interacting Receptor Residue (Example from GluK2) | Type of Interaction |
| Pyrrolidine Nitrogen | Glu738, Tyr764 | Hydrogen Bond Donor |
| C2-Carboxylate | Arg523, Thr690 | Hydrogen Bond Acceptor |
| C3-Carboxylate | Arg523, Val685 | Hydrogen Bond Acceptor |
Table 1: Key Hydrogen Bonding Interactions for the Kainoid Scaffold.
π-π stacking is a non-covalent interaction that occurs between aromatic rings. wikipedia.org In the context of this compound, the introduction of a phenyl group at the C4 position provides a large aromatic surface capable of engaging in significant π-π stacking interactions with aromatic amino acid residues in the receptor's binding pocket. researchgate.net
Studies on the parent compound, kainic acid, which has an isopropenyl group at C4, show that this side chain can participate in π-stacking interactions with a tyrosine residue (Tyr488 in GluK receptors). acs.orgresearchgate.net The alkene double bond of kainic acid orients parallel to the aromatic ring of Tyr488, at a distance suitable for a π-stacking interaction (3.6 to 3.9 Å). acs.org
For this compound, the larger and more electron-rich phenyl ring is expected to form even more substantial π-π stacking interactions. This type of interaction is a key factor in the binding of many ligands to their protein targets. nih.gov The interaction can occur in different geometries, such as parallel-displaced or T-shaped, and significantly contributes to the binding energy. researchgate.netnih.gov The presence of the phenyl group and its ability to engage in these interactions is a primary structural difference between this compound and kainic acid, likely leading to altered potency and selectivity profiles.
| Ligand Feature | Interacting Receptor Residue | Interaction Type | Typical Distance (Å) |
| Phenyl group (this compound) | Aromatic residues (e.g., Tyrosine, Phenylalanine) | π-π Stacking | ~3.5 - 4.0 |
| Alkene group (Kainic Acid) | Tyr488 | π-π Stacking | 3.6 - 3.9 |
Table 2: Comparison of π-π Stacking Capabilities.
Electrostatic interactions, which involve the attraction or repulsion between charged or polar groups, are fundamental to the binding of kainoids to glutamate receptors. mdpi.com The negatively charged carboxylate groups of this compound play a dominant role in these interactions.
At physiological pH, the two carboxylic acid groups at the C2 and C3 positions are deprotonated, carrying a negative charge. These anionic groups form strong, stabilizing electrostatic interactions with positively charged amino acid residues within the binding pocket. acs.org Structural data from kainic acid bound to the GluK2 receptor show that the carboxylates interact favorably with the guanidinium (B1211019) group of an arginine residue (Arg523) and other polar residues like Val685 and Thr690. acs.org
These charge-charge interactions are long-range and provide a significant driving force for the initial association of the ligand with the receptor and for stabilizing the final bound conformation. biorxiv.orgnih.gov The precise positioning of these charged groups on the rigid pyrrolidine scaffold ensures a specific and high-affinity interaction with the complementary electrostatic surface of the receptor's binding site.
Comparative Analysis with Endogenous Ligands and Other Kainoids
The pharmacological profile of this compound can be understood by comparing its structure and interactions with those of the endogenous neurotransmitter, L-glutamate, and other kainoids like kainic acid itself. nih.gov
Comparison with L-Glutamate: L-glutamate is the primary excitatory neurotransmitter in the central nervous system and the natural agonist for kainate receptors. nih.gov Its structure consists of a flexible backbone with two carboxylic acid groups and one amino group. This compound mimics the essential features of glutamate. The C2-carboxylate and the pyrrolidine nitrogen of this compound correspond to the α-carboxylate and α-amino group of glutamate, respectively, while the C3-acetic acid moiety mimics glutamate's γ-carboxylate. The rigid pyrrolidine ring of this compound holds these key binding groups in a specific conformation that is favorable for binding to the kainate receptor subtype. This pre-organization reduces the entropic penalty of binding compared to the flexible glutamate molecule.
Comparison with Kainic Acid: this compound is a direct analog of kainic acid, differing only in the substituent at the C4 position of the pyrrolidine ring. Kainic acid possesses an isopropenyl group (-C(CH₃)=CH₂), whereas this compound has a phenyl group (-C₆H₅).
Similarities: Both molecules share the same rigid kainoid core. Therefore, the crucial hydrogen bonding and electrostatic interactions mediated by the pyrrolidine nitrogen and the two carboxylate groups are conserved between the two molecules. acs.org Both bind to the same general site within the kainate receptor ligand-binding domain.
Differences: The primary difference lies in the nature of the C4 substituent. The isopropenyl group of kainic acid is smaller and engages in a specific π-π stacking interaction with Tyr488. acs.org The phenyl group of this compound is bulkier and more aromatic. This allows for potentially stronger and more extensive π-π stacking interactions with aromatic residues in the binding pocket, which could lead to higher affinity or altered selectivity for different KAR subtypes. researchgate.net The steric bulk of the phenyl group may also influence the degree of "clamshell" closure of the ligand-binding domain, potentially affecting the efficacy of receptor activation.
| Compound | Core Structure | Key Binding Groups | C4-Substituent | Key Interaction of C4-Substituent |
| L-Glutamate | Flexible Alkane | α-Amino, α-Carboxylate, γ-Carboxylate | N/A | N/A |
| Kainic Acid | Rigid Pyrrolidine | Pyrrolidine-N, C2-Carboxylate, C3-Carboxylate | Isopropenyl | π-π Stacking |
| This compound | Rigid Pyrrolidine | Pyrrolidine-N, C2-Carboxylate, C3-Carboxylate | Phenyl | Enhanced π-π Stacking |
Table 3: Comparative Features of this compound, L-Glutamate, and Kainic Acid.
Mechanistic Research on Phenylkainic Acid in Biological Systems in Vitro and Cellular Studies
Investigation of Cellular Responses
Studies using glial and astrocytoma cell lines have demonstrated that phenylkainic acid can trigger distinct morphological and physiological changes, primarily mediated by its interaction with kainate receptors.
This compound has been shown to induce an influx of calcium ions ([Ca²⁺]i) in glial cells, a critical event in intracellular signaling. biorxiv.orgchemrxiv.org In studies using the U118-MG astrocytoma cell line, stimulation with this compound resulted in observable [Ca²⁺]i spikes. biorxiv.org However, the magnitude of this response was found to be weaker compared to that induced by glutamate (B1630785). Specifically, the calcium spikes from Ph-KA were approximately 3.6-fold lower than those triggered by glutamate under similar conditions. biorxiv.org This controlled induction of calcium influx is a key cellular response that precedes other downstream events, such as morphological changes. chemrxiv.org The development of photocaged versions of this compound, such as DECM-PhKA, allows for precise spatiotemporal control of this calcium influx, enabling researchers to trigger the response in specific cells using light activation. chemrxiv.org
A significant cellular response to this compound in astrocyte-derived cells is the modulation of their morphology, specifically the extension of filopodia. biorxiv.orgubc.ca In U118-MG astrocytoma cells, this compound, much like kainic acid, induces filopodiagenesis—the formation and extension of slender, actin-rich cellular processes. biorxiv.org This effect confirms the involvement of kainate receptors in mediating morphological plasticity in these cells. ubc.ca Time-lapse imaging has revealed that the process extension induced by Ph-KA occurs, although it is delayed compared to the response initiated by glutamate. biorxiv.org This observation, coupled with the calcium imaging data, suggests that while KARs are directly involved in initiating these morphological changes, the dynamics of the response can differ from that of the endogenous agonist. biorxiv.org
Elucidation of Molecular Pathways Mediated by this compound
By selectively activating kainate receptors, this compound provides a means to elucidate the specific molecular pathways these receptors govern, particularly in the context of glutamate signaling in cancerous glial cells.
Research on U118-MG astrocytoma cells has clarified the role of kainate receptors in glutamate signaling, in part through the use of this compound. biorxiv.orgnih.gov While these cells also express other glutamate receptors, the application of selective agonists has shown that KARs can independently initiate a signaling cascade. biorxiv.orgresearchgate.net this compound was observed to cause the same morphological response (process extension) as kainic acid. biorxiv.org Crucially, this effect was completely blocked by the application of CNQX, a selective KAR antagonist. biorxiv.org The antagonist not only inhibited the response to this compound and kainic acid but also to glutamate, indicating that KARs play a fundamental role in initiating the glioexcitability and morphological changes in these astrocytoma cells. biorxiv.org
| Agonist/Antagonist | Cell Line | Observed Effect on Process Extension | Implied Pathway Involvement |
| This compound (Ph-KA) | U118-MG | Induces process extension. biorxiv.org | Activates Kainate Receptor (KAR) pathway. biorxiv.org |
| Kainic Acid (KA) | U118-MG | Induces process extension. biorxiv.orgresearchgate.net | Activates Kainate Receptor (KAR) pathway. biorxiv.orgresearchgate.net |
| Glutamate | U118-MG | Induces process extension. biorxiv.org | Activates multiple glutamate receptors, including KARs. biorxiv.orgnih.gov |
| CNQX + Ph-KA | U118-MG | Blocks process extension. biorxiv.org | Confirms KAR pathway is necessary for Ph-KA effect. biorxiv.org |
| CNQX + Glutamate | U118-MG | Blocks process extension. biorxiv.org | Demonstrates the key role of KARs in glutamate-induced response. biorxiv.org |
| AMPA | U118-MG | No significant process extension. ubc.caresearchgate.net | Indicates AMPA receptors are not primary mediators of this response. ubc.ca |
Application as a Chemical Probe for Receptor Studies
The unique properties of this compound have led to its development and use as a sophisticated chemical probe for studying receptor function with high precision. ubc.cachemrxiv.org Chemical probes are essential tools for identifying the targets of ligands and elucidating protein function. nih.govmdpi.com this compound's potency and selectivity make it an excellent scaffold for such probes. ubc.ca
Derivatives of this compound have been synthesized to function as photocaged agonists. ubc.cachemrxiv.org For example, a coumarin-based photo-cleavable group was attached to the nitrogen atom of this compound to create DECM-PhKA. ubc.cachemrxiv.org This modification renders the compound inactive until it is irradiated with a specific wavelength of light (e.g., blue light), which rapidly and irreversibly releases the active this compound. chemrxiv.org This technique provides unparalleled spatiotemporal control, allowing researchers to activate kainate receptors at a specific time and location, even at the single-cell level. chemrxiv.org This optical control has been used to demonstrate how localized calcium influx leads to filopodia extension in targeted astrocyte cells, highlighting the contribution of kainate receptors to these cellular dynamics. chemrxiv.org Such probes are invaluable for answering questions about the role of KARs in both neurons and glial cells in ways that traditional methods cannot address. ubc.ca
Spatiotemporal Control of Kainate Receptor Activity
The precise control of kainate receptor (KAR) activity in time and space is crucial for elucidating their specific roles in complex biological systems. This compound, a potent unnatural kainoid, has served as a foundational structure for the development of sophisticated chemical tools designed to achieve this spatiotemporal control through photopharmacology. ubc.ca These tools enable researchers to turn KAR activity on or off with high precision using light, thereby overcoming the limitations of traditional pharmacological methods.
Two primary strategies have been developed based on the this compound scaffold:
Photocaged this compound : In this approach, the this compound molecule is rendered temporarily inactive by attaching a "caging" group that is sensitive to light. ubc.ca Specifically, a coumarin-type photo-cleavable group can be installed on the nitrogen atom of the kainoid structure. ubc.ca This modification prevents the molecule from binding to and activating kainate receptors. Upon irradiation with blue light, the caging group is rapidly cleaved, irreversibly releasing the active this compound. ubc.ca This "uncaging" process allows for the rapid initiation of KAR activity at a specific time and location determined by the light source. ubc.ca
Photoswitchable this compound : For reversible control, a different modification involves integrating a photoswitchable moiety, such as an azobenzene (B91143) group, into the C4 side chain of the kainoid structure. ubc.ca The azobenzene group can exist in two different shapes, or isomers: a trans form and a cis form. The isomerization between these two states is controlled by different wavelengths of visible light. ubc.ca Structural analyses suggest that only the trans-azobenzene form of the molecule can effectively bind to and activate kainate receptors. ubc.ca By switching the azobenzene group between its trans (active) and cis (inactive) states using light, researchers can effectively turn the agonist "on" and "off." This reversible photoisomerization provides a dynamic method to control the ion conductance of KARs in cells, allowing for repeated cycles of activation and deactivation. ubc.ca Kinetic studies using UV-Vis and 1H NMR spectroscopy have confirmed that the photoswitch does isomerize upon light irradiation as predicted. ubc.ca
These light-sensitive derivatives of this compound represent a significant expansion of the chemical tools available for neurobiological experiments, enabling precise investigation of KAR dynamics in cellular contexts. ubc.ca
Targeted Modulation of Cellular Processes
By enabling spatiotemporal control over kainate receptor activation, derivatives of this compound allow for the targeted modulation of specific cellular processes. The primary mechanism of action for KARs is the regulation of ion flow across the cell membrane, and photoswitchable this compound derivatives provide a direct means to control this ion conductance in cells. ubc.ca This control over fundamental electrical properties can, in turn, influence a cascade of downstream cellular events.
One significant example of targeted modulation is in the study of astrocyte behavior. Research using the astrocytoma cell line U118-MG as a model has demonstrated that KARs play a key role in initiating "glioexcitability," a cellular response to the neurotransmitter glutamate that involves the extension of cellular processes. biorxiv.org this compound was used to selectively activate KARs, which triggered the formation of filopodia (thin, finger-like projections) in these cells, a response identical to that caused by kainic acid itself. biorxiv.org This finding directly implicates KAR activation in the modulation of astrocyte morphology and motility. The process was confirmed to be KAR-dependent, as the response to both kainic acid and this compound was completely blocked by the KAR antagonist CNQX. biorxiv.org Therefore, this compound serves as a tool to specifically trigger and study the cellular machinery involved in glioexcitability and process extension in astrocytes. biorxiv.org
Functional Characterization in Model Systems
This compound has been functionally characterized in cellular model systems to confirm its selectivity and utility in dissecting the roles of kainate receptors in specific signaling pathways. biorxiv.org The human astrocytoma cell line U118-MG has been employed as a model to investigate the involvement of different glutamate receptors in glioexcitability. biorxiv.org
In this model system, this compound (Ph-KA) was used as a selective agonist to verify that KARs could independently initiate glutamate signaling. biorxiv.org The study observed that application of Ph-KA to the U118-MG cells induced a significant extension of cellular processes, a key feature of glioexcitability. biorxiv.org This effect was qualitatively and quantitatively similar to the response triggered by the parent compound, kainic acid (KA). biorxiv.org
To ensure that this cellular response was mediated specifically through KARs, experiments were conducted in the presence of CNQX, an antagonist known to be most selective for KARs. The results showed that CNQX completely abolished the process extension induced by both Ph-KA and KA. biorxiv.org This functional characterization confirms that this compound acts as a selective agonist at the kainate receptors responsible for initiating filopodiagenesis in the U118-MG astrocytoma model. biorxiv.org These findings establish this compound as a reliable tool for studying KAR-specific functions in cell-based assays. biorxiv.org
Interactive Data Table: Effect of this compound on Astrocytoma Cells
| Compound | Target Receptor | Model System | Observed Cellular Effect | Antagonist Blockade |
| This compound (Ph-KA) | Kainate Receptor (KAR) | U118-MG Astrocytoma Cells | Induces process extension (filopodiagenesis) | Yes (with CNQX) |
| Kainic Acid (KA) | Kainate Receptor (KAR) | U118-MG Astrocytoma Cells | Induces process extension (filopodiagenesis) | Yes (with CNQX) |
| Glutamate | Glutamate Receptors (including KARs) | U118-MG Astrocytoma Cells | Induces process extension | Yes (with CNQX) |
| AMPA | AMPA Receptor | U118-MG Astrocytoma Cells | No significant effect on process extension | Not Applicable |
Structure Activity Relationship Sar Studies of Phenylkainic Acid and Derivatives
Systematic Analysis of Structural Features Influencing Receptor Affinity
The affinity of a ligand for its receptor is determined by a complex interplay of intermolecular forces. For phenylkainic acid derivatives, the key structural components influencing this binding are the substituents on the pyrrolidine (B122466) ring and the strategically positioned carboxylic acid groups.
The pyrrolidine ring serves as the fundamental scaffold for this compound, positioning the critical functional groups in the correct spatial orientation for receptor interaction. While the substituents at the C2 and C3 positions (the carboxymethyl and carboxylic acid groups, respectively) are generally conserved to mimic the endogenous ligand glutamate (B1630785), modifications elsewhere on the ring can significantly impact binding affinity. The introduction of various substituents can alter the molecule's electronic properties, steric profile, and conformational flexibility, thereby modulating its interaction with the receptor's binding pocket. For kainoids, the C4 position has been identified as the primary site for modification to improve potency and selectivity, as other positions are less tolerant to change. researchgate.net
The two carboxylic acid moieties are arguably the most critical features for the biological activity of all kainoids, including this compound. These groups are essential for anchoring the ligand within the binding site of ionotropic glutamate receptors. mdpi.com At physiological pH, these acidic groups are deprotonated, forming carboxylate anions. These negatively charged groups form strong ionic bonds with positively charged amino acid residues, such as arginine, which are strategically located within the ligand-binding domain of kainate receptors. This electrostatic interaction is a primary driver of the initial binding and proper orientation of the ligand, mimicking the binding of the neurotransmitter glutamate. The loss or modification of either of these carboxylic acid groups typically leads to a dramatic reduction or complete loss of receptor affinity and activity.
Impact of C4 Substituents on Biological Potency
SAR studies have consistently demonstrated that the substituent at the C4 position of the pyrrolidine ring is a key determinant of both the potency and selectivity of kainoid compounds. researchgate.netrsc.org This position extends into a region of the receptor's binding pocket that can accommodate a variety of functional groups, allowing for the fine-tuning of pharmacological properties.
The transition from a small alkyl group, as in kainic acid (isopropenyl), to a larger, aromatic group like the phenyl substituent in this compound, profoundly alters the interaction with the receptor. Research on various C4-substituted analogs shows that this position can be exploited to enhance activity. researchgate.net For instance, a phenyl analog demonstrates low nanomolar affinity for kainate receptors and exhibits approximately 20-fold selectivity for kainate receptors over AMPA receptors. mcgill.ca This indicates that the steric bulk and electronic properties of the C4-phenyl group contribute favorably to binding at kainate receptors.
Below is a data table comparing the binding affinities of kainic acid with other C4-substituted analogs, illustrating the impact of the C4 group on receptor interaction.
| Compound | C4-Substituent | Kainate Receptor Affinity (IC50, nM) | AMPA Receptor Affinity (IC50, nM) | Selectivity (AMPA/KA) |
| Kainic Acid | Isopropenyl | 50 | 2500 | 50x |
| Domoic Acid | (1'Z,3'E)-1'-Methyl-5'-carboxy-1',3'-hexadienyl | 3.8 | 340 | 89x |
| This compound Analog | Phenyl | Low Nanomolar | ~20-fold higher | ~20x |
Note: Data is compiled from various sources for comparative purposes. mcgill.ca "Low Nanomolar" for the this compound Analog indicates high affinity as specified in the source material.
Importance of Pyrrolidine Ring Stereochemistry for Activity
The biological activity of this compound is critically dependent on the specific three-dimensional arrangement of its atoms. nih.gov The pyrrolidine ring contains three contiguous chiral centers (C2, C3, and C4), meaning that multiple stereoisomers are possible. However, only the isomer with the correct relative and absolute stereochemistry will fit precisely into the chiral binding pocket of the kainate receptor to elicit a potent response.
The specific spatial arrangement of the substituents around the C2, C3, and C4 carbons is crucial for activity. For naturally derived and synthetically produced potent kainoids, the required stereochemistry is typically (2S, 3S, 4S). This configuration ensures that the C2 carboxymethyl group, the C3 carboxylic acid, and the C4 phenyl group are oriented in a trans-cis relationship relative to each other on the pyrrolidine ring. Synthetic routes to this compound are designed to be highly stereoselective, underscoring the necessity of achieving this precise configuration. nih.gov Any deviation from this specific stereochemical arrangement, such as inverting the stereochemistry at any of the three chiral centers, results in a significant loss of biological activity, as the molecule can no longer make the optimal contacts within the receptor's binding site.
The binding process is a dynamic interplay between the ligand and the receptor. The kainate receptor's ligand-binding domain itself is flexible and undergoes a conformational change, often described as a clamshell-like closing motion, upon ligand binding. nih.gov The optimal ligand is one whose stereochemistry and conformational preferences are perfectly complementary to the closed, active state of the receptor's binding domain, leading to a stable and high-affinity interaction.
Rational Design Principles for Next-Generation Kainoid Ligands
The rational design of next-generation kainoid ligands is a strategic process aimed at developing novel compounds with high affinity, and most importantly, high selectivity for specific kainate receptor subtypes (e.g., GluK1, GluK2, GluK3). This process moves beyond traditional trial-and-error synthesis by leveraging a deep understanding of structure-activity relationships (SAR) and the three-dimensional architecture of the kainate receptor ligand-binding domain (LBD). The primary goal is to create precise molecular tools that can selectively probe the distinct physiological and pathological roles of each receptor subtype.
A central principle in this design process involves the strategic modification of the fundamental kainoid scaffold. The parent molecule, kainic acid, features a pyrrolidine ring that rigidly holds three key substituents—the C2 carboxyl group, the C3 carboxymethyl group, and the C4 isopropenyl group—in a specific spatial orientation. This conformation is crucial for its activity as it mimics the binding mode of the endogenous neurotransmitter, glutamate. acs.org The C4 position, in particular, has been identified as the most amenable site for chemical modification to achieve selectivity among receptor subtypes. The introduction of a phenyl group at this position, creating this compound, serves as a foundational step for a host of derivatives.
The design of these derivatives is guided by several key principles:
Exploitation of the Ligand-Binding Domain Topology: X-ray crystallography studies of kainate receptor LBDs have provided high-resolution maps of the binding pocket. thebiogrid.org These structural insights reveal subtle but critical differences in the amino acid residues that line the binding cavities of different subtypes. Rational design aims to introduce functional groups on the ligand that can form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues in a target subtype, while simultaneously creating unfavorable interactions (e.g., steric hindrance) in other subtypes.
Molecular Docking and Computational Modeling: Before synthesis, computational methods such as molecular docking are employed to predict the binding orientation and affinity of designed ligands. nih.gov By simulating how a novel this compound derivative might fit into the crystal structure of a specific kainate receptor LBD (e.g., GluK1), researchers can prioritize the synthesis of compounds most likely to succeed. This approach allows for the in-silico evaluation of various substituents on the phenyl ring to analyze their potential impact on affinity and selectivity for different kainate receptors. nih.gov
Systematic Structure-Activity Relationship (SAR) Analysis: SAR studies establish a clear link between a molecule's structure and its biological activity. For this compound derivatives, this involves systematically altering the phenyl ring with various substituents and measuring the resulting change in receptor binding affinity or functional activity. For instance, a new series of carboxyaryl-substituted phenylalanines, which share structural motifs with this compound, were designed and evaluated at GluK1-GluK3 receptors. This systematic approach established a clear SAR, demonstrating how modifications at the 4- and 5-positions of the phenyl ring directly influenced receptor affinity. nih.gov
The following table summarizes research findings for a series of phenylalanine-based ligands, illustrating the SAR principles used to guide the design of compounds targeting kainate receptors.
| Compound | Substituent (R) on Phenyl Ring | Binding Affinity (Ki) at GluK1 Receptor (μM) |
| 1 | 4-Carboxyphenyl | 4.9 |
| 2 | 5-Carboxy-2-methoxyphenyl | 5.1 |
| 3 | 4-Carboxy-2-hydroxyphenyl | 5.7 |
| 4 | 5-Carboxy-2-hydroxyphenyl | 6.4 |
| 5 | 3-Carboxy-4-hydroxyphenyl | 7.2 |
| 6 | 4-Carboxy-3-hydroxyphenyl | 7.5 |
| Data derived from studies on carboxyaryl-substituted phenylalanines designed as kainate receptor ligands. nih.gov |
The data clearly indicate that both the position and nature of substituents on the aromatic ring are critical determinants of binding affinity. This knowledge forms a crucial feedback loop for the design of the next generation of ligands, allowing chemists to fine-tune molecular structures to optimize interactions with the target receptor. By combining these principles of structural biology, computational modeling, and systematic SAR, researchers can move rationally toward the development of highly potent and subtype-selective kainoid ligands essential for advancing neuropharmacology. acs.orgnih.gov
Advanced Analytical Methodologies for Phenylkainic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for the separation of phenylkainic acid from reaction mixtures, byproducts, and other related substances. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each with specific applications tailored to the properties of the analyte.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. Various HPLC modes can be adapted for its separation and quantification.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the separation of organic molecules. phenomenex.com It utilizes a non-polar stationary phase, typically with bonded hydrocarbons like C18 or C8, and a polar mobile phase, which is often a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. phenomenex.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com For acidic compounds like this compound, modifying the mobile phase pH is critical. Lowering the pH with an acid like formic, acetic, or trifluoroacetic acid suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the column, which generally leads to improved peak shape and resolution. biotage.com
A typical RP-HPLC method for the analysis of acidic compounds involves a gradient elution. The process often starts with a higher proportion of the aqueous component in the mobile phase and gradually increases the organic solvent concentration to elute more strongly retained, non-polar compounds. phenomenex.com
Table 1: Illustrative RP-HPLC Parameters for Acidic Compound Analysis
| Parameter | Condition |
| Column | C18, C8 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Variable, e.g., starting with 5% B, increasing to 95% B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV/DAD at specific wavelengths (e.g., 254 nm, 280 nm) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
This table represents typical starting conditions for method development and may require optimization for this compound specifically.
Ion-exchange chromatography (IEX) separates molecules based on their net charge. phenomenex.com For an acidic compound like this compound, which carries a negative charge at a pH above its isoelectric point, anion-exchange chromatography is the appropriate choice. seplite.com In this technique, the stationary phase possesses positively charged functional groups that interact with the negatively charged analyte. phenomenex.com
Elution is typically achieved by either changing the pH to alter the charge of the analyte or the stationary phase, or by increasing the concentration of a competing ion (a salt gradient) in the mobile phase to displace the analyte from the stationary phase. bio-rad.com A synthesis of kainoids, including this compound, utilized ion-exchange resin Dowex 50WX4 for purification, demonstrating the applicability of this technique. researchgate.net
Ultraviolet (UV) detectors are widely used in HPLC due to their robustness and sensitivity for compounds that absorb UV light. scioninstruments.com A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a more advanced type of UV detector that can acquire the entire UV-visible spectrum simultaneously. measurlabs.comshimadzu.com This capability is particularly advantageous for method development, peak purity analysis, and tentative identification of unknown compounds by comparing their UV spectra with those in a library. shimadzu.comlcms.cz For aromatic compounds like this compound, the phenyl group provides a strong chromophore, making UV/DAD detection highly suitable. The detector can monitor multiple wavelengths simultaneously, allowing for the optimal detection of different components in a mixture. nih.govscielo.org.bo
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scioninstruments.com However, compounds like this compound, which contain polar functional groups (carboxylic acid and amine), are non-volatile and thermally unstable. Therefore, they require a chemical modification step called derivatization to convert them into more volatile and thermally stable derivatives before GC analysis. phenomenex.com
Common derivatization techniques for compounds with active hydrogens, such as those in carboxylic acids and amines, include silylation. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the compound's volatility. phenomenex.comtcichemicals.com Another approach is esterification of the carboxylic acid group, for example, by reacting it with an alcohol in the presence of an acid catalyst to form a more volatile ester. scioninstruments.com Once derivatized, the volatile this compound derivative can be separated on a GC column and detected.
Mass Spectrometry (MS) for Characterization and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is an indispensable tool for the structural elucidation and sensitive quantification of compounds. thermofisher.com When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it provides a powerful platform for analyzing complex mixtures.
The combination of GC-MS is well-suited for the analysis of the volatile derivatives of this compound. mdpi.com The gas chromatograph separates the derivatized compounds, which are then introduced into the mass spectrometer for ionization and detection. scioninstruments.com Electron ionization (EI) is a common ionization technique used in GC-MS, which can produce characteristic fragmentation patterns that serve as a "fingerprint" for compound identification.
LC-MS is particularly valuable for the direct analysis of this compound without the need for derivatization. Techniques like electrospray ionization (ESI) are used to generate ions from the eluent of the HPLC column before they enter the mass analyzer. creative-proteomics.com High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap mass analyzer, can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule. nih.gov
Tandem mass spectrometry (MS/MS or MSn) further enhances selectivity and structural characterization. thermofisher.com In a tandem mass spectrometer, such as a triple quadrupole (TQ) instrument, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. scioninstruments.com This process, known as multiple reaction monitoring (MRM) when used for quantification, is highly specific and sensitive, making it ideal for trace-level analysis of this compound in complex biological or environmental samples. scioninstruments.com
Electrospray Ionization (ESI-MS)
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful soft ionization technique used for the analysis of a wide range of molecules, including phenolic acids and their derivatives. scielo.bremory.edu It is particularly suitable for compounds that are non-volatile or thermally fragile. emory.edu In ESI-MS, ions are formed from solution-phase molecules and then transferred to the gas phase before being analyzed by the mass spectrometer. spectroscopyonline.com This technique typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which helps in the determination of the molecular weight of the analyte. emory.edunih.gov
For a compound like this compound, which possesses a carboxylic acid group, analysis in the negative ion mode is common, where it would readily form a deprotonated molecule. scielo.brnih.govnih.gov The analysis of various acidic compounds by ESI-MS has shown that deprotonated molecular ion peaks can be clearly identified, even in complex solutions and under different pH conditions. nih.gov ESI-MS can be used for the direct infusion analysis of samples, providing rapid molecular weight information. ajol.info For more complex analyses, it is often coupled with a separation technique, as discussed in the following section.
Hyphenated Techniques (e.g., LC-MS, GC-MS)
To handle complex mixtures and improve analytical specificity, mass spectrometry is frequently combined with chromatographic separation methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the quantification of drugs and metabolites in biological matrices due to its high sensitivity and specificity. resolvemass.canih.gov For the analysis of kainoid compounds like domoic acid, LC-MS/MS (tandem mass spectrometry) is a preferred method, offering high performance for detection and quantification. raco.catresearchgate.net this compound, as a kainoid derivative, would be amenable to similar LC-MS analysis. The process involves separating the compound from a mixture using high-performance liquid chromatography (HPLC) before it enters the mass spectrometer for detection. resolvemass.caresearchgate.net
A typical LC-MS method for a compound like this compound would involve:
Sample Preparation : Extraction from the matrix, which could be a simple dilution or a more complex solid-phase extraction (SPE) to remove interfering substances. nih.govaesan.gob.es
Chromatographic Separation : Using a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. nih.govnih.gov
Mass Spectrometric Detection : Using an ESI source, likely in negative ion mode to detect the deprotonated molecule of this compound. nih.gov Tandem MS (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. scielo.br
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly for volatile and thermally stable compounds. nih.govmdpi.com For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. nih.govmdpi.com Silylation is a common derivatization technique where active hydrogens in functional groups like -COOH and -OH are replaced with a trimethylsilyl (TMS) group. nih.gov
The GC-MS analysis of other acidic compounds, such as phenolic acids, has been successfully performed after derivatization. nih.govbiorxiv.org This approach allows for high-resolution separation on a capillary column before the compound is ionized (often by electron impact, EI) and detected by the mass spectrometer. emory.edunih.gov While LC-MS is generally more direct for a compound like this compound, GC-MS after derivatization offers an alternative with high chromatographic efficiency. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex natural and synthetic compounds like kainoids. hyphadiscovery.comlibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For a novel or synthetic compound like this compound, NMR is crucial to confirm its structure and stereochemistry. researchgate.net
A standard dataset for structural elucidation typically includes a variety of NMR experiments:
¹H NMR : Provides information about the number of different types of protons and their chemical environments.
¹³C NMR : Shows the number of different types of carbon atoms.
2D NMR experiments : These are essential for assembling the molecular structure.
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing which protons are adjacent to each other. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is key for connecting different parts of the molecule. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space interactions between protons, which is critical for determining the relative stereochemistry of the molecule. hyphadiscovery.comresearchgate.net
Modern NMR techniques, often utilizing high-field instruments and cryoprobes, allow for the acquisition of detailed structural data from very small amounts of material (as little as 10-30 μg). hyphadiscovery.com Computational methods can also be used in conjunction with experimental NMR data to aid in the structural assignment and validation. frontiersin.org
Method Development and Validation Protocols for Kainoids
Developing and validating analytical methods for kainoids like this compound is essential to ensure that the results are accurate, reliable, and reproducible. resolvemass.canumberanalytics.com
Considerations for Complex Biological Matrices
Analyzing compounds in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges, primarily due to "matrix effects". nih.govnih.gov These effects occur when co-eluting substances from the matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement and compromising the accuracy of quantification. researchgate.netnih.gov
Key strategies to address these challenges include:
Effective Sample Preparation : The goal is to remove as many interfering components as possible while efficiently recovering the analyte. Techniques include protein precipitation, liquid-liquid extraction, and, most commonly for complex matrices, solid-phase extraction (SPE). researchgate.netnih.gov
Use of Internal Standards : Isotopically labeled internal standards (e.g., containing deuterium (B1214612) or ¹³C) are ideal as they have nearly identical chemical properties and chromatographic behavior to the analyte and can effectively compensate for matrix effects and variations in sample processing. nih.goveurl-pesticides.eu
Matrix-Matched Calibrants : Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects. nih.gov
Chromatographic Separation : Optimizing the LC method to achieve good separation between the analyte and interfering matrix components is crucial. researchgate.net
Table 1: Strategies to Mitigate Matrix Effects in Biological Samples
| Strategy | Description | Reference |
|---|---|---|
| Solid-Phase Extraction (SPE) | A robust sample clean-up technique that selectively isolates the analyte from interfering matrix components based on chemical properties. | nih.gov |
| Isotopically Labeled Internal Standards | The use of stable isotope-labeled analogs of the analyte to compensate for variability in extraction recovery and matrix-induced ionization changes. | nih.goveurl-pesticides.eu |
| Matrix-Matched Calibration | Preparation of calibration curves in a blank biological matrix to ensure that standards and unknown samples are affected by the matrix to the same extent. | nih.gov |
| Chromatographic Optimization | Modifying the LC mobile phase, gradient, or column to achieve baseline separation of the analyte from co-eluting matrix components. | researchgate.net |
Sensitivity, Selectivity, and Reproducibility Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. numberanalytics.com For quantitative methods used for kainoids, the key validation parameters are defined by international guidelines. nih.govnveo.org
Sensitivity : This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govnveo.org For trace analysis of potent compounds, achieving low LOD and LOQ values is critical. raco.cat
Selectivity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.net In LC-MS/MS, selectivity is achieved through a combination of chromatographic retention time and the specific mass-to-charge (m/z) transitions monitored in Multiple Reaction Monitoring (MRM) mode. nih.gov
Reproducibility : This refers to the precision of the method under different conditions. It is typically assessed as repeatability (intra-day precision, performed under the same conditions in a short interval) and intermediate precision (inter-day precision, evaluated on different days, with different analysts, or on different equipment). nih.govresearchgate.net Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with acceptance criteria often set at less than 15%. nih.gov
Table 2: Key Method Validation Parameters
| Parameter | Definition | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | The lowest analyte concentration that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3 | nih.govnveo.org |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be measured with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10; Precision and accuracy within defined limits (e.g., ±20%) | nih.govnveo.org |
| Selectivity/Specificity | The ability to unequivocally assess the analyte in the presence of expected components. | No significant interfering peaks at the analyte's retention time in blank samples. | researchgate.net |
| Accuracy | The closeness of the measured value to the true value. | Typically 85-115% of the nominal concentration (80-120% at LOQ). | nih.gov |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ). | nih.govresearchgate.net |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) > 0.99. | nih.gov |
Theoretical and Computational Studies on Phenylkainic Acid
Molecular Modeling of Ligand-Receptor Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. researchgate.net In the context of phenylkainic acid, these methods are crucial for understanding how it interacts with its target receptors, such as glutamate (B1630785) receptors. The primary goal is to predict the three-dimensional structure of the this compound-receptor complex, which is fundamental for elucidating its mechanism of action. mdpi.com This process typically begins with obtaining the 3D structures of both the ligand (this compound) and the protein receptor, often from experimental sources like the Protein Data Bank (PDB) or through homology modeling. nih.govarxiv.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. cuni.cz This method is widely used to forecast the binding mode of small molecules like this compound within the binding pocket of a target protein. globalresearchonline.netupm.edu.my Docking algorithms systematically explore various possible conformations of the ligand within the binding site, evaluating the energetic favorability of each pose using a scoring function. cuni.czupm.edu.my The scoring function estimates the binding affinity by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds. upm.edu.my
The process helps in identifying the most likely binding orientation and conformation, often referred to as the "binding pose." nih.gov For this compound, docking simulations can reveal key amino acid residues in the receptor's binding site that form critical interactions, such as hydrogen bonds or hydrophobic contacts, which stabilize the complex. rasayanjournal.co.in Advanced docking approaches can also account for the flexibility of the receptor, simulating an "induced-fit" mechanism where the protein structure adapts upon ligand binding. cuni.cz The results are typically ranked by a docking score, where a lower energy value indicates a more favorable binding affinity. globalresearchonline.net
Table 1: Illustrative Molecular Docking Results for this compound with a Target Receptor This table presents hypothetical data for illustrative purposes.
| Parameter | Value | Description |
|---|---|---|
| Docking Program | AutoDock Vina cuni.cz | The software used for the simulation. |
| Target Protein | Glutamate Receptor (e.g., GluK2) | The biological target for this compound. |
| Binding Affinity (ΔG) | -8.5 kcal/mol | Estimated free energy of binding; more negative values indicate stronger binding. upm.edu.my |
| Predicted Interactions | Hydrogen Bonds, Hydrophobic Interactions | Types of non-covalent bonds stabilizing the complex. nih.gov |
| Key Interacting Residues | Arg123, Ser145, Trp210 | Specific amino acids in the binding pocket forming key contacts. |
| Ligand RMSD | 1.8 Å | Root-mean-square deviation from a known reference pose, indicating prediction accuracy. cuni.cz |
Following the prediction of a binding pose via molecular docking, a detailed model of the this compound-protein complex is constructed for further analysis. researchgate.net This involves creating a comprehensive 3D representation of the ligand situated within the receptor's binding pocket. biorxiv.org These models are essential for visualizing the specific interactions at the atomic level and serve as the starting point for more computationally intensive simulations, such as molecular dynamics. mdpi.commdpi.com
Molecular Dynamics (MD) Simulations of Kainoid-Protein Complexes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. frontiersin.org MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed picture of the conformational changes and movements within the system. nih.gov For kainoid-protein complexes, MD simulations are invaluable for understanding the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules. nih.govnii.ac.jp These simulations are more computationally demanding than docking but yield a wealth of information not accessible through static models. nih.gov
One of the key applications of MD simulations is to study the conformational dynamics of both the receptor and the ligand. nih.gov Proteins are not rigid structures; they are dynamic entities that undergo constant fluctuations. nih.gov The binding of a ligand like this compound can alter these dynamics, stabilizing certain conformations of the receptor over others. nih.govfrontiersin.org
MD simulations can track the movement of different parts of the protein, such as loops or alpha-helices, and reveal how these motions are affected by the presence of the ligand. frontiersin.org Similarly, the simulation shows the flexibility of the ligand itself within the binding pocket, exploring different torsional angles and orientations. elifesciences.org This dynamic interplay is crucial for receptor function and can explain how a ligand binding at one site can allosterically influence other parts of the protein. frontiersin.org Analysis of the simulation trajectory can identify stable and transient conformational states of the complex. elifesciences.org
MD simulations are powerful tools for the detailed analysis of the binding process itself. nih.gov By simulating the complex over nanoseconds or even microseconds, researchers can assess the stability of the interactions predicted by docking. mdpi.com A stable binding mode is characterized by the ligand remaining in the binding pocket with minimal deviation throughout the simulation. nih.gov
Furthermore, MD simulations allow for the calculation of binding free energies, which provide a more accurate estimate of binding affinity than docking scores. mdpi.com Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to decompose the total binding energy into contributions from individual residues. elifesciences.org This analysis can pinpoint the specific amino acids that are most critical for anchoring the ligand in the binding site. researchgate.net For enzyme receptors, these simulations can also provide insights into the catalytic mechanism by modeling the transition states of the reaction.
Table 2: Illustrative Binding Free Energy Decomposition for a this compound-Receptor Complex This table presents hypothetical data from an MM/GBSA analysis for illustrative purposes.
| Residue | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Contribution (kcal/mol) |
|---|---|---|---|
| Arg123 | -1.8 | -4.5 | -6.3 |
| Ser145 | -1.2 | -2.1 | -3.3 |
| Trp210 | -3.5 | -0.5 | -4.0 |
| Asp148 | -0.8 | -3.2 | -4.0 |
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate method for investigating the electronic structure and reactivity of molecules. nih.gov Unlike molecular mechanics methods used in docking and MD, which rely on classical physics, DFT is based on the principles of quantum mechanics. d-nb.info This allows for the precise calculation of molecular properties such as geometries, vibrational frequencies, and reaction energies. scirp.org
For this compound, DFT can be used to determine its most stable three-dimensional conformation in the gas phase or in solution. plos.org It is also employed to calculate chemical reactivity descriptors, which can predict which parts of the molecule are most likely to engage in chemical reactions. d-nb.info Theoretical studies have been applied to investigate reaction mechanisms involving kainoid structures, such as the dearomatisation and epimerization of this compound derivatives. researchgate.net DFT calculations are instrumental in understanding the energetics of reaction pathways and transition states, offering insights that are difficult to obtain experimentally. nih.govub.edu The accuracy of DFT methods makes them a valuable tool for validating and refining the force fields used in classical MD simulations. nih.gov
Table 3: Representative Data from a DFT Calculation for this compound This table presents hypothetical data for illustrative purposes.
| Property | Calculated Value | Method/Basis Set | Description |
|---|---|---|---|
| Ground State Energy | -958.3 Hartree | B3LYP/6-31G(d) | The total electronic energy of the optimized molecular structure. scirp.org |
| Dipole Moment | 3.2 Debye | B3LYP/6-31G(d) | A measure of the molecule's overall polarity. |
| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. scirp.org |
| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. scirp.org |
| HOMO-LUMO Gap | 5.6 eV | B3LYP/6-31G(d) | An indicator of chemical reactivity and electronic stability. scirp.org |
Conformational Analysis of this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, is a critical aspect of understanding how this compound interacts with its biological targets. Computational methods, such as those based on quantum mechanics, are employed to determine the stable conformations of the molecule. nih.gov
The fundamental principle of conformational analysis lies in the fact that rotation around single bonds allows a molecule to adopt various spatial arrangements, known as conformations. nobelprize.org For a molecule like this compound, which contains a pyrrolidine (B122466) ring and flexible side chains, the number of possible conformations can be extensive. The relative stability of these conformations is determined by a delicate balance of factors, including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. nobelprize.org In substituted ring systems, substituents can occupy either axial or equatorial positions, with the equatorial position generally being more stable due to reduced steric interactions. nobelprize.org
Computational studies can map the potential energy surface of this compound, identifying the low-energy conformers that are most likely to exist under physiological conditions. This information is crucial for understanding its pharmacophore, the specific arrangement of atoms or functional groups responsible for its biological activity.
Prediction of Spectroscopic Properties (e.g., NMR, IR) for Analogue Validation
Computational chemistry provides a robust framework for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. scm.com These predictions serve as a valuable tool for the validation of newly synthesized analogues of this compound. By comparing the computationally predicted spectra with experimentally obtained data, chemists can confirm the structure and stereochemistry of the synthesized compounds.
The process involves calculating the optimized geometry of the molecule and then determining its vibrational frequencies (for IR spectra) or chemical shifts (for NMR spectra). scm.comresearchgate.net Machine learning models are increasingly being integrated with quantum mechanical calculations to enhance the accuracy and speed of these predictions. researchgate.net For instance, theoretical calculations can predict the chemical shifts of carbon and proton atoms in the molecule, which can then be compared to the experimental ¹³C and ¹H NMR spectra. nih.gov Similarly, the calculated vibrational frequencies can be correlated with the absorption bands observed in the experimental IR spectrum. Discrepancies between the predicted and experimental spectra can indicate the presence of impurities or an incorrect structural assignment.
The ability to accurately predict spectroscopic properties is particularly important in the field of drug discovery, where the rapid identification and characterization of new chemical entities is paramount.
Understanding Reaction Mechanisms in Synthesis
Computational chemistry offers profound insights into the mechanisms of chemical reactions, including those involved in the synthesis of this compound. mckgroup.orgcardiff.ac.uk By modeling the reaction pathways, researchers can identify transition states, intermediates, and the energetic barriers associated with each step of the synthetic route. rsc.orgnih.gov This knowledge is invaluable for optimizing reaction conditions, improving yields, and designing more efficient synthetic strategies.
For example, in a multi-step synthesis, computational studies can help to elucidate the role of catalysts, the stereochemical outcome of a reaction, and the factors that govern regioselectivity. cardiff.ac.uk Quantum chemical calculations can be used to model the interaction of reactants and catalysts, providing a detailed picture of the bond-forming and bond-breaking processes that occur during the reaction. nih.govnih.gov This level of mechanistic understanding allows chemists to make informed decisions about the choice of reagents, solvents, and reaction temperatures to achieve the desired product with high efficiency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Kainoids
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgdergipark.org.tr In the context of kainoids, including this compound, QSAR models are instrumental in predicting the biological potency of new analogues and in guiding the design of compounds with improved therapeutic profiles. numberanalytics.com
Correlation of Structural Descriptors with Biological Activity (mechanistic)
The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features, which are encoded in numerical values known as molecular descriptors. wikipedia.orgdergipark.org.tr These descriptors can be categorized into several types, including:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional structure of the molecule.
Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies.
Hydrophobic descriptors: These measure the lipophilicity of the molecule.
Once a set of descriptors has been calculated for a series of kainoid analogues with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. nih.govneovarsity.org This model takes the form of a mathematical equation that correlates the descriptors with the observed biological activity. wikipedia.org
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Example Descriptors | Information Encoded |
| Topological | Molecular Connectivity Indices | Atomic branching and connectivity |
| Geometrical | Molecular Surface Area | Size and shape of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, reactivity |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |
A validated QSAR model can then be used to predict the biological activity of novel kainoid structures before they are synthesized, thereby prioritizing the most promising candidates for further investigation. nih.gov Mechanistic QSAR goes a step further by attempting to provide insight into the molecular interactions between the ligand and its target receptor. By identifying the key structural features that contribute positively or negatively to the biological activity, researchers can gain a deeper understanding of the structure-activity landscape and rationally design more potent and selective compounds.
Future Directions and Emerging Research Avenues for Phenylkainic Acid
Development of Novel Synthetic Strategies for Advanced Kainoids
The intricate three-dimensional structure of kainoids, featuring a substituted proline ring, presents a formidable challenge for synthetic chemists. nih.gov Over 70 total syntheses of kainic acid have been reported, yet the development of more efficient, scalable, and environmentally friendly methods remains a key objective. nih.govresearchgate.net
Eco-Friendly and Scalable Synthetic Routes
A significant advancement in this area is the discovery and characterization of the two-enzyme biosynthetic pathway to kainic acid from L-glutamic acid and dimethylallyl pyrophosphate in red macroalgae. nih.gov This biological process is remarkably efficient, particularly the second step, where the enzyme KabC catalyzes the stereocontrolled formation of the trisubstituted pyrrolidine (B122466) ring—a step that is challenging to replicate synthetically. nih.govresearchgate.net Leveraging this biosynthetic machinery, researchers have developed a chemoenzymatic approach that combines the strengths of chemical synthesis of a precursor with biocatalysis by the key enzyme. researchgate.netacs.org This method is not only scalable, producing gram-scale quantities of kainic acid, but also economically attractive and adaptable for generating novel analogs. nih.govresearchgate.net Such biotech routes are inherently more sustainable, producing less waste, using milder reaction conditions, and consuming less energy compared to traditional chemical syntheses. scielo.br
Future efforts will likely focus on further optimizing these chemoenzymatic and biosynthetic strategies. This could involve protein engineering to enhance enzyme stability and catalytic efficiency, as well as the exploration of whole-cell biocatalysis to create more cost-effective and streamlined production processes. scielo.br
Diastereodivergent Synthesis of Kainoid Isomers
The precise stereochemical arrangement of substituents on the proline ring is crucial for the biological activity of kainoids. Diastereodivergent synthesis, which allows for the selective formation of multiple diastereomers from a common intermediate, is a powerful strategy for creating a diverse library of kainoid isomers for structure-activity relationship studies. ua.esresearchgate.net
Researchers have successfully employed diastereodivergent routes for the synthesis of various natural products, including kainoid amino acids like isodomoic acids. ua.esresearchgate.net These strategies often involve the careful manipulation of protecting groups and the use of stereoselective reactions to control the configuration at each chiral center. ua.es For instance, a common intermediate can be guided towards different diastereomeric products by altering reaction conditions or reagents. ua.es A unified strategy for kainoid synthesis has been developed that utilizes a Claisen–Ireland rearrangement to establish the contiguous stereocenters and a palladium-catalyzed cyclization to form the pyrrolidine ring with high stereoselectivity. researchgate.net This approach has proven effective for accessing a variety of kainoids with different substituents at the 4-position. researchgate.net
The development of new diastereodivergent methods will be instrumental in synthesizing novel phenylkainic acid analogs and other advanced kainoids. This will enable a more systematic exploration of the chemical space around the kainoid scaffold, potentially leading to the discovery of compounds with enhanced potency, selectivity, or novel pharmacological profiles.
Exploration of this compound in New Biological Contexts (Mechanistic Focus)
While the role of kainoids as glutamate (B1630785) receptor agonists is well-established, there is growing interest in exploring their functions in more complex biological settings, with a particular focus on the underlying molecular mechanisms.
Deeper Understanding of Glial-Neuronal Communication
Glial cells, once considered merely supportive of neurons, are now recognized as active participants in brain function, engaging in complex communication with neurons. atlanticoer-relatlantique.cafrontiersin.org Astrocytes, a type of glial cell, play crucial roles in neurotransmitter uptake and homeostasis. frontiersin.org Given that this compound is a potent neuroexcitatory compound, understanding its impact on glial cells and the intricate signaling pathways that govern glial-neuronal interactions is a critical area for future research.
Studies have shown that pathological increases in glial calcium (Ca2+) signaling can lead to abnormal neuronal excitability and seizures. elifesciences.org This suggests that compounds like this compound, which can induce excitotoxicity, may exert some of their effects through the modulation of glial function. Future investigations could use advanced imaging techniques to visualize how this compound affects Ca2+ dynamics in both neurons and glial cells in real-time. Furthermore, exploring how this compound influences the release of gliotransmitters from astrocytes and the subsequent impact on neuronal activity will provide a more complete picture of its neurophysiological effects. The process of phagocytosis by glia, essential for pruning synapses during development and in disease, is another area where the influence of kainoids could be investigated, particularly how they might modulate the signals that trigger glial activation and engulfment of synaptic material. frontiersin.org
Investigation of Non-Canonical Receptor Functions
The classical view of receptor function involves activation leading to a direct downstream signaling cascade. However, the concept of non-canonical signaling, where receptors engage in unconventional pathways, is gaining traction in various fields, including neuroscience. frontiersin.orgnih.govmdpi.comfrontiersin.orgescholarship.org For this compound, this could mean that its binding to glutamate receptors might trigger signaling events beyond the canonical ion channel opening.
Future research could explore whether this compound induces biased agonism, a phenomenon where a ligand preferentially activates a subset of a receptor's signaling pathways. This could lead to the development of ligands that selectively engage desired signaling cascades while avoiding those that cause excitotoxicity. Investigating potential interactions between glutamate receptors activated by this compound and other membrane receptors or intracellular signaling proteins could also reveal novel, non-canonical functions. frontiersin.orgescholarship.org For example, there is evidence for crosstalk between G protein-coupled receptors and ionotropic receptors, and this compound could be a valuable tool to probe these interactions.
Innovations in Chemical Probe Design and Application
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in a biological system. nih.gov this compound and its derivatives are well-suited for development as chemical probes for studying glutamate receptors due to their high potency and specificity.
Innovations in chemical probe design are moving towards "inducible" probes, which can be activated at a specific time and location within a biological sample. ul.ieresearchgate.net This provides a higher degree of control over the experiment and can minimize off-target effects. ul.ieresearchgate.net For this compound, this could involve incorporating photo-activatable groups that allow the probe to be switched on with light, or designing probes that are activated by a specific enzyme present only in the target cells. ul.ie A practical synthesis of a fluorescent probe based on a kainoid structure has already been reported, demonstrating the feasibility of creating such tools. u-shizuoka-ken.ac.jpnii.ac.jp
Furthermore, the development of bio-orthogonal chemistry, which involves reactions that can occur in a living system without interfering with native biochemical processes, opens up new possibilities for labeling and visualizing this compound targets. burleylabs.co.uk For example, a this compound analog could be synthesized with a "click chemistry" handle, allowing for the attachment of a fluorescent tag or an affinity label after the probe has bound to its receptor. This would enable researchers to visualize the distribution of specific glutamate receptor subtypes or to isolate and identify receptor-associated proteins. The ultimate goal is to develop a toolkit of this compound-based probes with diverse functionalities to dissect the complex roles of kainate receptors in health and disease. chemicalprobes.org
Probes for Spatiotemporal Control
A significant challenge in studying neurotransmitter systems is achieving precise control over receptor activity in both space and time within complex biological environments like the brain. This compound derivatives can be engineered into sophisticated molecular probes to overcome this limitation. The development of "caged" compounds, which are rendered biologically inactive by a photolabile protecting group (PPG), represents a promising strategy. chemrxiv.org
These photocaged this compound probes would allow researchers to introduce an inert form of the potent agonist into a biological system. chemrxiv.org Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active this compound in a targeted region and at a precise moment. chemrxiv.org This technique provides unparalleled spatiotemporal resolution for activating KARs, enabling detailed studies of their role in synaptic transmission and plasticity. chemrxiv.orgnih.gov
Key photolabile protecting groups, such as o-nitrobenzyl (ONB) and coumarin (B35378) derivatives, could be chemically attached to the this compound structure. chemrxiv.org The choice of PPG can be tailored for specific experimental needs, considering factors like uncaging efficiency and the wavelength of light required for activation. chemrxiv.org
Table 1: Potential Photolabile Protecting Groups for this compound Probes
| Photolabile Group | Activating Light | Key Features |
|---|---|---|
| o-Nitrobenzyl (ONB) | UV Light | Widely used, well-characterized uncaging mechanism. chemrxiv.org |
The synthesis of such probes would build upon established stereocontrolled synthesis methods for this compound, incorporating a final step to attach the caging group. acs.orgacs.org These tools would be invaluable for mapping KAR function in specific neural circuits and understanding their contribution to physiological and pathological processes.
Probes for High-Resolution Imaging
Visualizing the location and dynamics of KARs at the subcellular level is crucial for understanding their function. Fluorescently labeling this compound creates powerful probes for high-resolution imaging techniques like fluorescence microscopy. researchgate.netmdpi.com By conjugating a fluorophore to the this compound molecule, researchers can directly visualize the binding sites of the agonist on KARs in living cells and tissues. researchgate.netmdpi.com
The design of these probes involves selecting a suitable fluorophore and a chemical linker that does not disrupt the binding of this compound to its target receptor. A variety of fluorescent dyes are available, each with distinct photophysical properties. mdpi.commdpi.com
Table 2: Common Fluorophores for High-Resolution Imaging Probes
| Fluorophore Class | Color Range | Advantages |
|---|---|---|
| Alexa Fluor Dyes | Broad (Green to Far-Red) | Excellent photostability and brightness. mdpi.com |
| Cyanine Dyes (e.g., Cy3, Cy5) | Red to Near-Infrared | Suitable for multiplexing and live-cell imaging. mdpi.commdpi.com |
These fluorescent this compound probes would enable a range of advanced imaging applications. For instance, they could be used to study receptor trafficking, internalization, and distribution on the neuronal surface with high precision. researchgate.net When combined with super-resolution microscopy techniques, it may be possible to visualize individual KARs or small clusters of receptors at synapses, providing unprecedented detail about the molecular organization of the synapse. The development of such probes would allow for more accurate measurements of features like pores and trenches on a sub-nanometer scale. spmtips.com
Advancements in High-Throughput Screening and Mechanistic Profiling
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of thousands of compounds. nih.govjapsonline.com Applying HTS to this compound research can accelerate the discovery of new KAR modulators and provide deeper insights into their mechanisms of action.
HTS assays can be designed to screen large chemical libraries for compounds that either mimic, block, or modulate the activity of this compound at KARs. japsonline.comeddc.sg This approach is significantly more efficient than traditional methods, which were often limited to screening a few dozen compounds per week. nih.gov Modern HTS platforms can screen over 100,000 samples per day. japsonline.com These assays are typically performed in miniaturized formats (e.g., 96- or 384-well plates) and utilize automated liquid handling and detection systems. eddc.sg
Table 3: High-Throughput Screening Approaches for this compound Research
| HTS Approach | Objective | Typical Assay Format |
|---|---|---|
| Target-Based Screening | Identify compounds that bind to or modulate specific KAR subtypes. | Fluorescence resonance energy transfer (FRET), Homogeneous time-resolved fluorescence (HTRF). japsonline.com |
| Phenotypic Screening | Identify compounds that produce a specific cellular response (e.g., changes in cell motility, inhibition of excitotoxicity). | Automated microscopy, cell viability assays. mdpi.com |
| Mechanistic Profiling | Characterize the mode of action of this compound analogs (e.g., agonist, antagonist, allosteric modulator). | Calcium imaging assays, membrane potential dyes. |
A key aspect of modern HTS is the integration of mechanistic profiling early in the discovery process. Instead of just identifying "hits," these advanced screens can simultaneously provide information about a compound's effect on cellular pathways and potential off-target activities. researchgate.net For example, an HTS campaign could screen for this compound analogs that selectively activate certain KAR subtypes while having minimal effects on others, or on related receptors like AMPA and NMDA receptors. wikipedia.orgacs.org This would be a critical step toward developing more selective therapeutic agents.
Interdisciplinary Research Opportunities with Computational Biology
The convergence of experimental biology with computational and structural biology offers powerful new ways to investigate this compound and its interactions with kainate receptors. nih.gov Structural studies have provided detailed atomic-level views of how agonists and antagonists bind to the ligand-binding domain (LBD) of various KAR subtypes. nih.govbiorxiv.org These structures reveal the key amino acid residues that form the binding pocket and interact with the ligand.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can leverage this structural information to predict how this compound and its analogs bind to KARs. acs.orgub.edu These in silico methods can:
Predict Binding Affinities: Estimate how tightly different this compound derivatives will bind to various KAR subtypes.
Rationalize Structure-Activity Relationships (SAR): Explain why certain chemical modifications to the this compound scaffold increase or decrease its potency. acs.org For example, studies have shown that the phenyl group at the C(4) position enhances biological potency compared to the isopropenyl group of kainic acid. epdf.pub
Guide the Design of New Analogs: Propose novel chemical structures with improved properties, such as higher selectivity for a specific KAR subtype (e.g., GluK1 vs. GluK2). wikipedia.org
This interdisciplinary approach creates a synergistic cycle of research. Computational predictions can guide the synthesis of a smaller, more focused set of new this compound analogs. acs.org These compounds can then be synthesized and tested experimentally, and the results can be used to refine and improve the computational models. This iterative process of prediction and validation accelerates the discovery of novel chemical probes and potential therapeutic leads.
Q & A
Q. What is the role of phenylkainic acid (Ph-KA) in studying kainic acid receptor (KAR) signaling pathways in glial cells?
Ph-KA is a selective KAR agonist used to investigate receptor-mediated glioexcitability. In astrocytoma cell lines (e.g., U118-MG), Ph-KA induces morphological changes, such as filopodiagenesis and process extension, mimicking the effects of kainic acid (KA). Methodologically, researchers employ live-cell imaging to track structural changes and validate receptor specificity using antagonists like CNQX, which blocks KAR activity . This approach isolates KAR contributions, avoiding confounding effects from metabotropic glutamate receptors (mGluRs) or AMPA receptors (AMPARs).
Q. How can researchers ensure experimental reproducibility when using this compound in cellular models?
Reproducibility requires strict documentation of:
- Cell culture conditions : Batch consistency, passage number, and viability assays to rule out toxicity.
- Pharmacological parameters : Ph-KA concentration gradients (e.g., 1–100 µM), exposure duration, and solvent controls.
- Validation steps : Co-administration of antagonists (e.g., CNQX) to confirm KAR-specific responses. Cross-referencing with published protocols, such as those in , and pre-registering experimental designs enhance reliability .
Advanced Research Questions
Q. How should conflicting data on this compound’s receptor selectivity be addressed in experimental design?
Discrepancies in receptor selectivity may arise from cell-type variability (e.g., neuronal vs. glial cells) or off-target effects. To resolve this:
- Comparative profiling : Test Ph-KA in multiple cell lines (e.g., HEK293T cells transfected with KAR subunits) to isolate receptor subtypes.
- Cross-antagonist assays : Use selective inhibitors for KAR (e.g., NS3763) and mGluRs (e.g., LY341495) to identify non-specific binding.
- Dose-response curves : Establish EC50 values for Ph-KA across models to quantify potency differences .
Q. What methodological considerations are critical when employing this compound in molecular docking studies?
Ph-KA’s interaction with KARs can be modeled computationally, but key factors include:
- Receptor conformation : Use cryo-EM or NMR-derived KAR structures (e.g., GluK2 ligand-binding domain) for docking accuracy.
- Scoring functions : Compare multiple algorithms (e.g., AutoDock Vina, Glide) to assess binding affinity consistency.
- Validation : Cross-reference docking results with mutagenesis data (e.g., residue W671 in GluK2 critical for KA binding) . highlights Ph-KA’s docking score hierarchy (ranked 7th in a dataset of 10 molecules), emphasizing the need for multi-algorithm validation .
Q. How can researchers optimize protocols for detecting this compound-induced calcium flux in live-cell imaging?
Calcium signaling via KAR activation requires:
- Dye selection : Use ratiometric dyes (e.g., Fura-2 AM) over single-wavelength probes to minimize artifacts.
- Temporal resolution : High-speed imaging (≥10 fps) to capture rapid Ca²⁺ transients.
- Control experiments : Pre-treatment with thapsigargin (to deplete ER Ca²⁺ stores) distinguishes extracellular vs. intracellular calcium sources .
Data Contradiction and Analysis
Q. What strategies resolve contradictions in this compound’s efficacy across different experimental systems?
Inconsistent efficacy may stem from:
- Receptor subunit composition : KARs containing GluK1 vs. GluK2 subunits exhibit differing agonist affinities.
- Experimental endpoints : Morphological changes (e.g., process extension) vs. electrophysiological responses (e.g., current amplitude). Solutions include:
- Unified assays : Standardize readouts (e.g., calcium imaging + qPCR for subunit expression).
- Meta-analysis : Pool data from studies like and to identify trends across models .
Methodological Best Practices
Q. What are the ethical and reporting standards for studies involving this compound?
- Ethical compliance : Obtain institutional approval for animal/cell line use (e.g., IACUC or IRB protocols).
- Data transparency : Publish raw datasets (e.g., docking scores, calcium imaging traces) in repositories like Figshare.
- Conflict disclosure : Declare funding sources or commercial ties (e.g., reagent suppliers) per guidelines in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
